molecular formula C21H28N2O2S B4699108 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine

1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine

Cat. No.: B4699108
M. Wt: 372.5 g/mol
InChI Key: MZKJVZXSYZJYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine, also known as CNS-7056, is a compound that has been synthesized and studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and is known to have a variety of effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine is not fully understood. However, it is known to act as a modulator of glutamate receptors, which are involved in the transmission of signals in the central nervous system. It has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to have an effect on the levels of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in pure form. It also has a well-established mechanism of action, which makes it a useful tool for studying the central nervous system. However, one limitation of this compound is that its effects can vary depending on the dose and route of administration, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the study of 1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Finally, the development of more potent and selective derivatives of this compound may lead to the development of more effective therapeutic agents.

Scientific Research Applications

1-cycloheptyl-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential use as a therapeutic agent in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.

Properties

IUPAC Name

1-cycloheptyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c24-26(25,21-12-11-18-7-5-6-8-19(18)17-21)23-15-13-22(14-16-23)20-9-3-1-2-4-10-20/h5-8,11-12,17,20H,1-4,9-10,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKJVZXSYZJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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